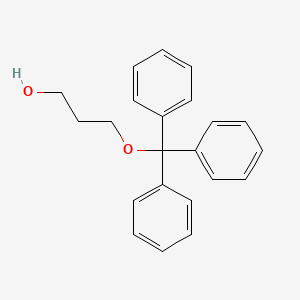

3-(Trityloxy)-1-propanol

Descripción

The compound 3-(Trityloxy)-1-propanol, characterized by a triphenylmethyl (trityl) group attached to the oxygen atom at the third carbon of 1-propanol, is a protected alcohol commonly used in organic synthesis. The trityl group acts as a protective moiety for hydroxyl groups due to its steric bulk and stability under basic conditions, enabling selective reactions in multi-step syntheses. Instead, the available data focuses on structurally and functionally analogous 1-propanol derivatives with diverse substituents. This article will compare these related compounds based on their chemical properties, applications, and research findings.

Propiedades

Fórmula molecular |

C22H22O2 |

|---|---|

Peso molecular |

318.4 g/mol |

Nombre IUPAC |

3-trityloxypropan-1-ol |

InChI |

InChI=1S/C22H22O2/c23-17-10-18-24-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,23H,10,17-18H2 |

Clave InChI |

YCTXPSAULMVEOX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCO |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Overview of Analogs

The table below summarizes key 1-propanol derivatives from the evidence, highlighting their structural features and applications:

Detailed Analysis of Key Compounds

3-(Methylthio)-1-Propanol

- Structure & Function : The methylthio group (-SCH₃) imparts sulfurous aroma, contributing to flavor modulation in food.

- Applications: Enhances saltiness perception by 20–30% in low-sodium foods, acting synergistically with sodium ions . Detected in enzyme-treated soymilk yogurt (4.80% concentration at initial storage), though levels decline during fermentation . Identified as a minor volatile in mead, contributing to complex flavor profiles .

3-(4-Hydroxyphenyl)-1-Propanol

- Analytical Utility: Serves as an internal standard in GC-MS for quantifying phenolic compounds due to its stability and distinct retention time . Enables precise measurement of polyphenols in fruit-supplemented bakery products, ensuring reproducibility in food chemistry studies .

3-(Carbobenzoxyamino)-1-Propanol

- Synthetic Use: The Cbz group protects amines during peptide synthesis, allowing selective deprotection under mild hydrogenolysis conditions. High purity (>98% HPLC) makes it ideal for pharmaceutical intermediates .

3-(Trimethylsilyl)-1-Propanol

- Protection & Stability :

Comparative Functional Insights

- Food Science: 3-(Methylthio)-1-propanol and 3-ethoxy-1-propanol are flavor modulators, whereas 3-(4-hydroxyphenyl)-1-propanol aids analytical quantification .

- Organic Synthesis: Cbz- and silyl-protected derivatives (e.g., 3-(Carbobenzoxyamino)-1-propanol, 3-(Trimethylsilyl)-1-propanol) enable selective reactions, contrasting with 3-(methylamino)-1-propanol, which aids material redispersion .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.